3-Chloro-4-(4-iodophenoxy)aniline

Übersicht

Beschreibung

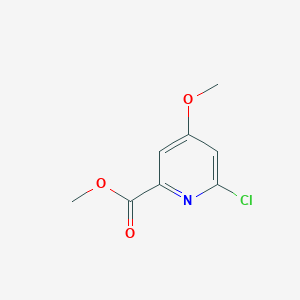

3-Chloro-4-(4-iodophenoxy)aniline is a chemical compound with the molecular formula C12H9ClINO . It has a molecular weight of 345.56 .

Molecular Structure Analysis

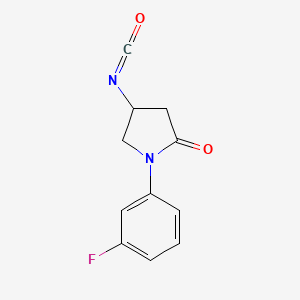

The molecular structure of 3-Chloro-4-(4-iodophenoxy)aniline consists of an aniline group (NH2) attached to a benzene ring, which is further connected to another benzene ring through an oxygen atom (O). The first benzene ring has a chlorine atom (Cl) attached, while the second benzene ring has an iodine atom (I) attached .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

The synthesis and characterization of chloro and iodo derivatives of aniline, including compounds structurally related to 3-Chloro-4-(4-iodophenoxy)aniline, have been extensively studied. For instance, Zhang Qingwen (2011) developed a practical synthesis process for a chloro-benzyloxy aniline derivative, highlighting the robustness and industrial applicability due to the less waste burden and the use of readily available materials (Zhang Qingwen, 2011). Similarly, studies by Wen Zi-qiang (2007) and others have demonstrated the synthesis of various chloro-aniline derivatives, emphasizing high yields, good quality, and minimal environmental pollution (Wen Zi-qiang, 2007).

Environmental and Material Applications

Research by P. Słomkiewicz et al. (2017) utilized chloro derivatives of aniline, including compounds similar to 3-Chloro-4-(4-iodophenoxy)aniline, for environmental applications. They explored the adsorption of these compounds on halloysite adsorbents, revealing their potential in removing toxic compounds from wastewater due to their significant adsorption properties (P. Słomkiewicz et al., 2017). Moreover, Suresh et al. (2003) synthesized a novel polycarbonate using an azo bisphenol derived from a process involving 4-iodophenol, demonstrating the material's high thermal stability and potential in high-temperature electro-optics (Suresh et al., 2003).

Catalysis and Oxidation Studies

The use of chloro-aniline derivatives in catalysis was illustrated by Shengxiao Zhang et al. (2009), who synthesized Fe3O4 magnetic nanoparticles for the catalytic oxidation of phenolic and aniline compounds, highlighting the efficient removal of these substances from aqueous solutions (Shengxiao Zhang et al., 2009). This research underscores the potential of chloro-aniline derivatives in environmental remediation processes.

Safety and Hazards

The safety data sheet for a related compound, 4-Iodoaniline, indicates that it is harmful if swallowed, in contact with skin, or if inhaled. It may cause skin irritation, serious eye irritation, and respiratory irritation . Similar precautions should be taken when handling 3-Chloro-4-(4-iodophenoxy)aniline.

Zukünftige Richtungen

A study on the antimalarial activity of artesunate-3-chloro-4-(4-chlorophenoxy)aniline suggests that it shows promising antimalarial activity against both sensitive and resistant human and mice malaria parasites. Therefore, preclinical and clinical studies on 3-Chloro-4-(4-iodophenoxy)aniline are recommended to evaluate its value in developing novel drugs for future management of multi-drug resistant malaria parasites .

Eigenschaften

IUPAC Name |

3-chloro-4-(4-iodophenoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClINO/c13-11-7-9(15)3-6-12(11)16-10-4-1-8(14)2-5-10/h1-7H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSFMMQHJYOCIHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=C(C=C(C=C2)N)Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClINO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00655539 | |

| Record name | 3-Chloro-4-(4-iodophenoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00655539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-4-(4-iodophenoxy)aniline | |

CAS RN |

84865-98-5 | |

| Record name | 3-Chloro-4-(4-iodophenoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00655539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[({1-[(E)-2-Phenyldiazenyl]-2-naphthyl}oxy)-methyl]piperidine](/img/structure/B1461949.png)

![Ethyl 1-(pyrazolo[1,5-a]pyrimidin-2-ylcarbonyl)-4-(tetrahydro-2H-pyran-2-ylmethyl)-4-piperidinecarboxylate](/img/structure/B1461958.png)

![(E)-N-{[7-(5-Acetyl-2-thienyl)-5-fluoro-2,3-dihydro-1-benzofuran-2-yl]methyl}-3-(3-pyridinyl)-2-propenamide](/img/structure/B1461959.png)

![[4-(3-Pyridin-4-yl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]amine](/img/structure/B1461961.png)